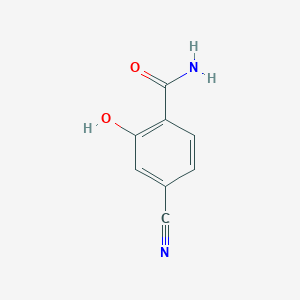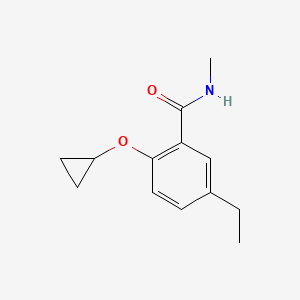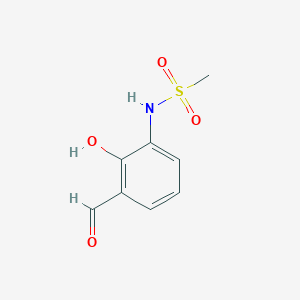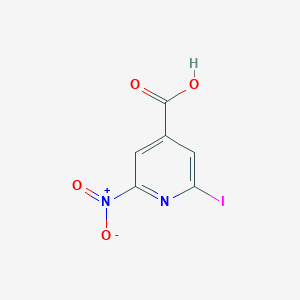![molecular formula C16H24O5 B14844093 Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B14844093.png)
Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-SPIRO[1,3-DIOXOLANE-2,1’(2’H)-NAPHTHALENE]-5’-CARBOXYLIC ACID, 3’,4’,6’,7’,8’,8’A-HEXAHYDRO-6’-HYDROXY-8’A-METHYL-, ETHYL ESTER is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-SPIRO[1,3-DIOXOLANE-2,1’(2’H)-NAPHTHALENE]-5’-CARBOXYLIC ACID, 3’,4’,6’,7’,8’,8’A-HEXAHYDRO-6’-HYDROXY-8’A-METHYL-, ETHYL ESTER typically involves the following steps:
Formation of the 1,3-dioxolane ring: This is achieved by the condensation of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst.
Spirocyclization: The intermediate is then subjected to spirocyclization reactions to form the spirocyclic structure.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) ensures consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) in pyridine.
Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
Protecting Groups: The 1,3-dioxolane ring can serve as a protecting group for carbonyl compounds during synthetic transformations.
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance selectivity and yield.
Biology and Medicine
Drug Development: Potential use in the synthesis of bioactive molecules due to its unique structure.
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Industry
Wirkmechanismus
The mechanism of action of ®-SPIRO[1,3-DIOXOLANE-2,1’(2’H)-NAPHTHALENE]-5’-CARBOXYLIC ACID, 3’,4’,6’,7’,8’,8’A-HEXAHYDRO-6’-HYDROXY-8’A-METHYL-, ETHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog with similar protective group properties.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Tetrahydrofuran (THF): A structurally related compound used as a solvent.
Eigenschaften
Molekularformel |
C16H24O5 |
|---|---|
Molekulargewicht |
296.36 g/mol |
IUPAC-Name |
ethyl (4'aR)-2'-hydroxy-4'a-methylspiro[1,3-dioxolane-2,5'-2,3,4,6,7,8-hexahydronaphthalene]-1'-carboxylate |
InChI |
InChI=1S/C16H24O5/c1-3-19-14(18)13-11-5-4-7-16(20-9-10-21-16)15(11,2)8-6-12(13)17/h12,17H,3-10H2,1-2H3/t12?,15-/m1/s1 |
InChI-Schlüssel |
OYWPMAPGGNROKW-WPZCJLIBSA-N |
Isomerische SMILES |
CCOC(=O)C1=C2CCCC3([C@@]2(CCC1O)C)OCCO3 |
Kanonische SMILES |
CCOC(=O)C1=C2CCCC3(C2(CCC1O)C)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




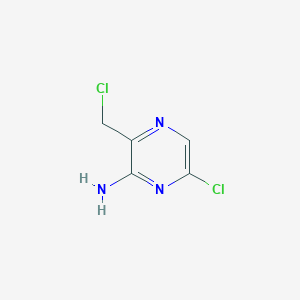

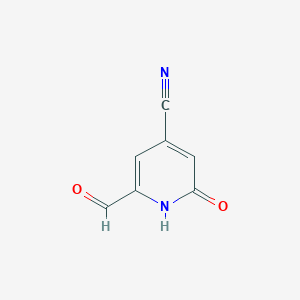
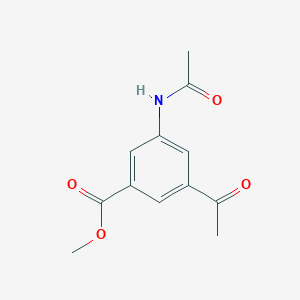
![1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone](/img/structure/B14844048.png)
